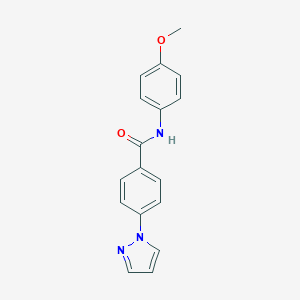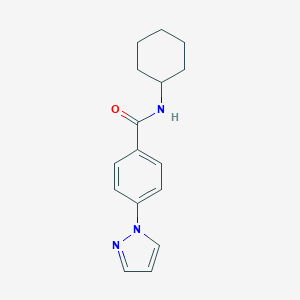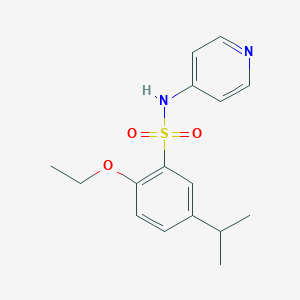
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as EIPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EIPBS belongs to the class of sulfonamide drugs, which are widely used as antibiotics, diuretics, and anticonvulsants.
科学研究应用
EIPBS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. EIPBS has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, EIPBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain.
作用机制
The mechanism of action of EIPBS is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. Additionally, EIPBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which EIPBS binds to beta-amyloid plaques in the brain is also not fully understood.
Biochemical and Physiological Effects
EIPBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. EIPBS has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair. Additionally, EIPBS has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the body. EIPBS has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
实验室实验的优点和局限性
The advantages of using EIPBS in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action. Additionally, EIPBS has been shown to have inhibitory effects on several enzymes, making it a versatile tool for studying enzyme function. However, the limitations of using EIPBS in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on EIPBS. One direction is to further investigate its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate its potential as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. Additionally, further research is needed to fully understand the mechanism of action of EIPBS and its effects on enzyme function. Finally, future research could focus on developing new synthetic routes for EIPBS that are more efficient and environmentally friendly.
合成方法
The synthesis of EIPBS involves the reaction of 4-chloro-2-ethoxy-5-isopropylbenzenesulfonamide with pyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the pyridine nitrogen, resulting in the formation of EIPBS as the final product. The synthesis of EIPBS has been optimized to yield high purity and high yield of the compound.
属性
产品名称 |
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C16H20N2O3S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-ethoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-6-5-13(12(2)3)11-16(15)22(19,20)18-14-7-9-17-10-8-14/h5-12H,4H2,1-3H3,(H,17,18) |
InChI 键 |
KRWSWRVFWLVOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)
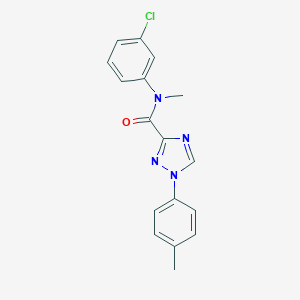

![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
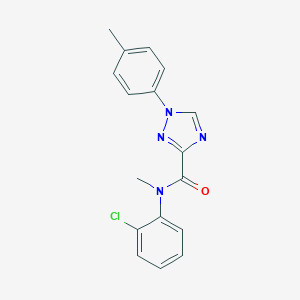
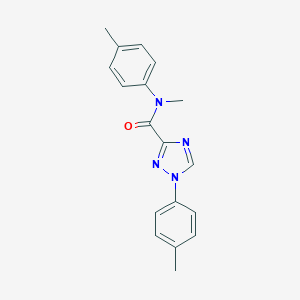
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)

